
3-Bromo-4-phenylthiophene
Overview
Description
3-Bromo-4-phenylthiophene is a chemical compound with the molecular formula C10H7BrS and a molecular weight of 239.14 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H . This indicates that the molecule consists of a thiophene ring with a bromine atom and a phenyl group attached.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Application in Microwave-Assisted Palladium-Catalyzed C-C Coupling
Verbitskiy et al. (2013) reported the use of 3-Bromo-4-phenylthiophene in microwave-assisted palladium-catalyzed C-C coupling reactions. This process results in the synthesis of pyrimidines substituted with heteroaryl groups, demonstrating its utility in complex organic synthesis (Verbitskiy et al., 2013).
Role in Synthesizing Bromo-Based Thiophen Chalcone Derivatives
Ramesh et al. (2020) utilized this compound in the creation of bromo-based thiophen chalcone derivatives. These compounds were studied for their structural, electronic, and photophysical properties, showing potential in materials science (Ramesh et al., 2020).
Use in Donor-Acceptor-Donor Triblock Copolymers Synthesis
Woody et al. (2011) demonstrated the synthesis of donor-acceptor-donor triblock copolymers using a derivative of this compound. This illustrates its potential in creating novel materials with specific optical properties (Woody et al., 2011).
Facilitating Tandem Dimerization and Ring-Opening Reactions
Gronowitz et al. (1991) explored the role of this compound in tandem dimerization and ring-opening reactions, leading to the synthesis of trisubstituted benzenes. This research highlights its importance in advanced synthetic chemistry (Gronowitz et al., 1991).
In the Development of Selective COX-2 Inhibitors
Pinto et al. (1996) included a study on derivatives of this compound for developing selective COX-2 inhibitors, indicating its potential in pharmaceutical research (Pinto et al., 1996).
In the Fabrication of Organic Electronic Materials
Vamvounis and Gendron (2013) used this compound for the selective direct arylation in the production of functional organic electronic materials, showcasing its relevance in electronics (Vamvounis & Gendron, 2013).
Electrochromic Device Applications
Osken et al. (2011) investigated the electropolymerization of a compound related to this compound for use in electrochromic devices, highlighting its utility in developing smart materials (Osken et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECCHZOLKULHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302217 | |
| Record name | 3-bromo-4-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23062-41-1 | |
| Record name | 23062-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



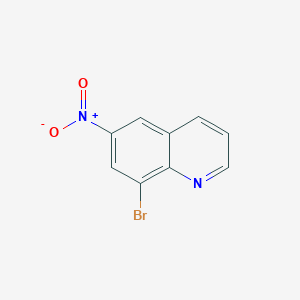

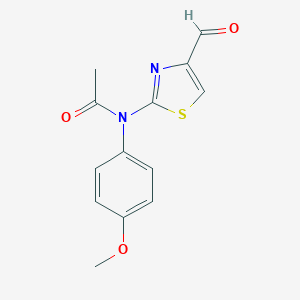
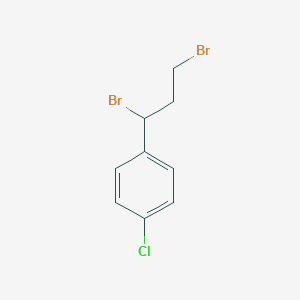
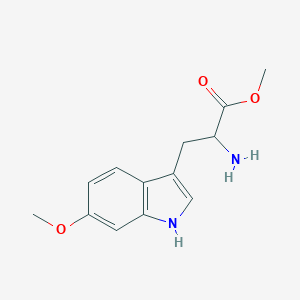
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)



![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)


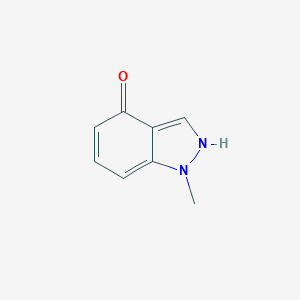
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)